molecular formula C17H17ClFNO2S B2935956 2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1797140-30-7

2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2935956
CAS No.: 1797140-30-7
M. Wt: 353.84
InChI Key: BTFGTHHCILKJPK-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide (CAS 1797140-30-7) is a benzamide derivative with the molecular formula C17H17ClFNO2S and a molecular weight of 353.84 g/mol . This high-purity compound is offered for research applications. Benzamide derivatives are of significant scientific interest in medicinal chemistry and drug discovery research . The structural features of this compound, including the fluorinated benzamide core, the thiophene moiety, and the tetrahydropyran (oxan-4-yl) group, make it a valuable scaffold for structure-activity relationship studies. Compounds within this chemical class have been investigated as inhibitors of various biological targets, such as the P2X7 receptor, which is implicated in inflammatory diseases, autoimmune disorders, and pain conditions . Furthermore, research on lysosomal phospholipase A2 (PLA2G15) inhibition has become a critical screening platform for predicting drug-induced phospholipidosis, a form of drug toxicity associated with cationic amphiphilic drugs . This compound is supplied with detailed analytical characterization and is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c18-14-4-1-5-15(19)16(14)17(21)20(11-13-3-2-10-23-13)12-6-8-22-9-7-12/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFGTHHCILKJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions.

    Attachment of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide ()
  • Core Structure : Benzamide lacking halogen substituents.
  • Amide Substituents : Morpholin-4-yl (a six-membered ring with one oxygen and one nitrogen) and thiophen-2-ylmethyl.
  • Key Features :
    • Morpholine adopts a chair conformation.
    • Thiophene and morpholine rings form a dihedral angle of 63.54° (indicating steric bulk).
    • Crystal packing involves N–H⋯O hydrogen bonds, forming chains.
  • Halogenation (Cl/F) in the target compound may enhance lipophilicity and metabolic stability compared to the non-halogenated analogue.
B. N-(2-Chloro-6-fluorophenyl)-4-((6-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-ylamino)hexanamido)methyl)benzamide ()
  • Core Structure : Benzamide with 2-chloro-6-fluorophenyl substitution.
  • Amide Substituents : Complex side chains, including a dioxopiperidinyl isoindoline moiety.
  • Key Features : Designed for biological activity (e.g., HDAC inhibition).
  • Comparison :
    • Both compounds share halogenated benzamide cores but differ in substituent complexity.
    • The target compound’s simpler substituents (oxan-4-yl and thiophen-2-ylmethyl) may improve synthetic accessibility.
C. 2-Chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide ()
  • Core Structure : Benzamide with 2-chloro-6-fluoro substitution.
  • Amide Substituents : Cyclopentylmethyl-thiophene with a hydroxyethyl group.
  • Key Features : Molecular weight = 381.9; Smiles: CC(O)c1ccc(C2(CNC(=O)c3c(F)cccc3Cl)CCCC2)s1.
  • Comparison :
    • The hydroxyethyl group introduces polarity, contrasting with the oxan-4-yl group’s lipophilic nature.
    • Both compounds utilize thiophene for aromatic interactions but differ in linker chemistry.
Substituent Effects on Properties
Feature Target Compound Morpholine-Thiophene Analogue () Hydroxyethyl-Thiophene Analogue ()
Halogenation 2-Cl, 6-F None 2-Cl, 6-F
Heterocyclic Group Oxan-4-yl (tetrahydropyran) Morpholin-4-yl Cyclopentyl-thiophene
Hydrogen Bonding Likely limited (oxan-4-yl) Strong N–H⋯O interactions Hydroxyethyl group enables H-bonding
Synthetic Route Likely via benzoyl chloride coupling () Mannich reaction () Multi-step alkylation ()
  • Synthetic Routes :
    • The target compound’s synthesis may resemble methods in , where halogenated benzoyl chlorides are coupled with amine derivatives.
    • Morpholine-thiophene analogues use Mannich reactions (), while cyclopentyl-thiophene derivatives require complex alkylation ().
Impact of Halogenation
  • Fluorine’s small size and high electronegativity may reduce metabolic degradation compared to bulkier halogens (e.g., bromine in ).

Crystallographic Insights

  • The morpholine-thiophene analogue () crystallizes with disorder in the benzamide ring, showing two occupancy states (50.2:49.8).
  • The oxan-4-yl group in the target compound, being a saturated ring, may adopt a chair conformation similar to morpholine, but with reduced hydrogen-bonding capacity due to the absence of NH groups.

Biological Activity

2-Chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is a compound with potential biological activity, particularly in the context of antiviral research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22ClFN2O2SC_{17}H_{22}ClFN_2O_2S with a molecular weight of approximately 372.9 g/mol. The compound features a chlorinated and fluorinated benzamide core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₂ClFN₂O₂S
Molecular Weight372.9 g/mol
CAS Number2415513-09-4
StructureStructure

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit significant antiviral activity, particularly against HIV. A study demonstrated that derivatives of benzamide with 2-chloro and 6-fluoro substitutions showed potent inhibition of HIV replication in infected cells. The compound's activity was assessed using various assays, revealing a strong correlation between structural features and antiviral efficacy .

The mechanism by which this compound exerts its effects may involve the inhibition of viral enzymes such as reverse transcriptase. This inhibition prevents the replication of viral RNA into DNA, a crucial step in the HIV life cycle. The compound's specific binding affinity to the enzyme has been noted to be influenced by stereochemistry, suggesting that the spatial arrangement of atoms plays a critical role in its biological effectiveness .

Study on HIV Inhibition

In a comparative study involving various derivatives, compounds similar to this compound showed up to picomolar activity against wild-type HIV strains. Notably, the presence of specific substituents at the benzene ring significantly enhanced their inhibitory activity against both wild-type and resistant strains of HIV .

Toxicological Assessment

Toxicological evaluations have indicated that while the compound exhibits promising antiviral properties, it also poses potential risks such as cytotoxicity at higher concentrations. Safety assessments are critical for determining therapeutic windows and guiding further clinical development.

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